molecular formula C7H4N4 B1276813 2-Azidobenzonitrile CAS No. 31656-77-6

2-Azidobenzonitrile

Cat. No.: B1276813
CAS No.: 31656-77-6
M. Wt: 144.13 g/mol
InChI Key: NQFPTNJYJWFZIR-UHFFFAOYSA-N
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Description

2-Azidobenzonitrile is an organic compound with the molecular formula C7H4N4 It is a derivative of benzonitrile, where an azido group (-N3) is attached to the benzene ring

Mechanism of Action

Target of Action

2-Azidobenzonitrile is a versatile and useful synthon in the synthesis of heterocycles . It primarily targets the azide group, which can be easily prepared from halides and sulfonates . The azide group is a key functional group that undergoes various transformations, providing access to a variety of organic intermediates .

Mode of Action

The compound interacts with its targets through a reduction process. In the presence of D-glucose and KOH, this compound undergoes a reduction to form amines .

Biochemical Pathways

The reduction of azides to amines is a significant biochemical pathway influenced by this compound . This pathway is crucial in the synthesis of pharmaceuticals, carbohydrates, and nucleosides . The reaction gets completed in a short time (5–20 minutes), and furnishes the amines in high yield (85–99%) .

Pharmacokinetics

The compound’s reduction process is quick and efficient, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of this compound’s action is the formation of amines . This transformation provides access to a variety of organic intermediates, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides . The reaction is chemoselective, favoring azide reduction in the presence of other reducible functionalities .

Action Environment

The reduction of this compound to amines occurs under aqueous alkaline conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as pH and temperature. The reaction protocol is simple, inexpensive, scalable, and can be applied to different aromatic, heteroaromatic, and sulphonyl azides .

Biochemical Analysis

Biochemical Properties

2-Azidobenzonitrile plays a crucial role in biochemical reactions, particularly in cycloaddition reactions. It interacts with electron-deficient alkenes to form triazolines, triazoles, or enaminones, depending on the specific alkene employed . These reactions are facilitated by enzymes such as cytochrome P450, which catalyzes the oxidation of the azide group. Additionally, this compound can form coordination complexes with transition metals, enhancing its reactivity and making it a versatile intermediate in synthetic chemistry .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of surface receptors through cross-linking reactions, which can alter cell function and signaling . The compound’s interaction with proteins and enzymes can lead to changes in gene expression, impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites, leading to changes in enzyme activity. The compound’s ability to form coordination complexes with transition metals also plays a role in its molecular mechanism, as these complexes can facilitate various biochemical reactions . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . Phase II reactions involve conjugation with glucuronic acid, sulfate, or glutathione, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic pathways are essential for the detoxification and elimination of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can bind to plasma proteins, affecting its distribution and bioavailability . Transporters and binding proteins facilitate its movement across cell membranes and into specific cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and overall effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Targeting signals and post-translational modifications can direct this compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azidobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

C6H4BrCN+NaN3C6H4N3CN+NaBr\text{C6H4BrCN} + \text{NaN3} \rightarrow \text{C6H4N3CN} + \text{NaBr} C6H4BrCN+NaN3→C6H4N3CN+NaBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Azidobenzonitrile undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cycloaddition: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (click chemistry).

    Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Cycloaddition: Copper(I) iodide (CuI) as a catalyst in a mixture of water and tert-butanol.

    Substitution: Various nucleophiles such as amines or thiols in polar solvents.

Major Products:

    Reduction: 2-Aminobenzonitrile.

    Cycloaddition: 1,2,3-Triazole derivatives.

    Substitution: Corresponding substituted benzonitrile derivatives.

Scientific Research Applications

2-Azidobenzonitrile has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, including triazoles and tetrazoles.

    Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

    Benzonitrile: The parent compound without the azido group.

    4-Azidobenzonitrile: A positional isomer with the azido group at the para position.

    2-Aminobenzonitrile: The reduction product of 2-azidobenzonitrile.

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity compared to its analogs. The azido group enables the compound to participate in cycloaddition reactions, making it valuable in click chemistry and other synthetic applications. Additionally, the ortho position of the azido group relative to the nitrile group can influence the compound’s reactivity and stability.

Properties

IUPAC Name

2-azidobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-6-3-1-2-4-7(6)10-11-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFPTNJYJWFZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398593
Record name 2-azidobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31656-77-6
Record name NSC125603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-azidobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key reaction 2-azidobenzonitrile is known for, and what unexpected product can arise?

A1: this compound is primarily known for its use in synthesizing substituted benzotriazines. While initially intended for the creation of 3-substituted indazoles by reacting with Grignard or lithium reagents, researchers found that the reaction instead yielded benzotriazines in good yields. [] This unexpected outcome highlights the complex reactivity of this compound.

Q2: How does the structure of the this compound derivative influence the reaction outcome?

A2: Research has shown that the substituents on the this compound molecule play a significant role in determining the reaction products and their yields. [] This suggests a structure-activity relationship that can be further explored to fine-tune the reaction towards desired outcomes.

Q3: What alternative products can be formed during the reaction of this compound with Grignard or lithium reagents?

A3: When reacting this compound with aryl Grignard or lithium reagents, instead of benzotriazines, aryl-triazene derivatives become the primary products. [] This further emphasizes the significant influence of the reagent choice on the reaction pathway and product selectivity.

Q4: What is the significance of using X-ray crystallography in the research involving this compound?

A4: X-ray crystallography played a crucial role in confirming the structures of several reaction products, including 3,3'-biindazolyl derivatives and benzotriazine derivatives synthesized from this compound. [, ] This technique provided definitive evidence for the structures and validated the reaction outcomes.

Q5: Are there any known alternative methods for synthesizing 3,3'-biindolyl derivatives, apart from using this compound as a precursor?

A5: Yes, research has successfully demonstrated an alternative method for synthesizing 3,3'-biindolyl derivatives. This method utilizes tellurium tetrachloride to induce oxidative coupling, offering a different synthetic route compared to using this compound as a starting material. []

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